molecular formula C12H15N3O3S B2612691 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034437-40-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2612691
CAS No.: 2034437-40-4
M. Wt: 281.33
InChI Key: OMSQCHYWVOOPPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds similar to the one , has been reported in scientific literature . The Gewald synthesis is one method used for the synthesis of thiophene derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, MS, and 1H-NMR . These compounds contain multiple bonds, aromatic bonds, and five-membered rings .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied in the context of their potential as antiviral agents . The indole nucleus, which is present in many bioactive aromatic compounds, is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the molecular weight and formula of a similar compound, “N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanesulfonamide”, have been reported.

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazolidine derivatives have been synthesized through various methods, providing insights into their chemical properties and potential applications in drug development. For instance, alternative syntheses of the antitumor drug temozolomide, avoiding the use of hazardous reagents, have been explored to improve safety and efficiency in drug production (Wang, Stevens, & Thomson, 1994).

Antimicrobial Activities

  • Novel imidazolidine and imidazothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting potential applications in combating microbial infections. These compounds have shown varying degrees of antimicrobial efficacy, highlighting their relevance in the development of new antimicrobial agents (Magd El-Din et al., 2007).

Anticancer Activities

  • Research has also focused on the synthesis and evaluation of imidazolidine derivatives for anticancer activities. These studies have led to the identification of compounds with potential efficacy against various cancer cell lines, contributing to the search for novel anticancer agents. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their in vitro cytotoxicity, showing promising anticancer properties (Atta & Abdel‐Latif, 2021).

Analytical and Material Science Applications

  • Imidazolidine derivatives have been studied in the context of materials science and analytical chemistry, including their use as corrosion inhibitors. The electrochemical behavior of these compounds suggests their potential utility in protecting metals against corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Cruz et al., 2004).

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in the form of signal words, hazard statements, and precautionary statements . For instance, “5-Acetylthiophene-2-carboxylic acid”, a related compound, has a signal word of “Warning” and hazard statements including "H315-H319-H335" .

Mechanism of Action

Target of Action

The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

The specific mode of action of This compound Based on the behavior of related compounds, it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to possess various biological activities, affecting a range of pathways

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring is known to exhibit antimicrobial, antioxidant, and anticancer activities . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been observed to enhance antioxidant defenses in cells, thereby protecting them from oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. It also activates certain transcription factors, leading to changes in gene expression that promote cell survival and stress responses . The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent activation of stress response pathways and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its biological effects .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8(16)10-3-2-9(19-10)4-5-13-11(17)15-7-6-14-12(15)18/h2-3H,4-7H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSQCHYWVOOPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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